5-溴-N,N-二甲基-3-吡啶甲酰胺

描述

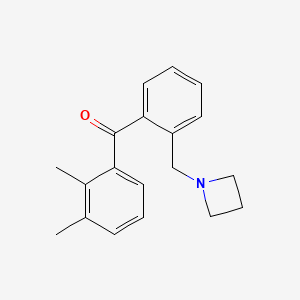

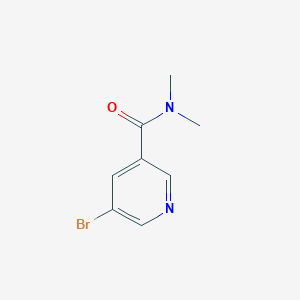

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide (5-Br-DMP) is a synthetic organic compound with a molecular formula of C8H10BrN3O. It is a colorless solid that can be used as a reagent in various chemical reactions. 5-Br-DMP is a member of the pyridinecarboxamide family, which is a group of compounds that are used in a variety of scientific research applications.

科学研究应用

Neurological Research

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide: has been implicated in studies involving bilirubin oxidation end products (BOXes) . BOXes are known to form during endogenous heme degradation and have been detected in cerebrospinal fluid following hemorrhagic strokes. They are believed to contribute to delayed cerebral vasospasm and secondary brain tissue loss, making this compound relevant in neurological damage and recovery research.

Analytical Chemistry

In the field of analytical chemistry, this compound is utilized for its reactivity in creating specific derivatives that can be used as standards or reagents . Its properties allow for precise measurements and the development of new analytical methods, particularly in the detection of biological molecules.

Pharmacological Studies

The compound’s structure is similar to that of nicotinamide, suggesting potential applications in pharmacology. Researchers may explore its role in modulating biological pathways, possibly leading to the development of new therapeutic agents .

Material Science

Due to its unique chemical structure, 5-Bromo-N,N-dimethyl-3-pyridinecarboxamide can be used in material science for the synthesis of complex organic molecules. These molecules can serve as building blocks for advanced materials with specific electronic or photonic properties .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromine atom is a good leaving group, which makes it a valuable component in cross-coupling reactions to create a wide array of chemical products .

Biochemical Research

The biochemical applications of this compound include its use as a precursor in the synthesis of various biochemical compounds. Its structural similarity to coenzymes and cofactors could make it a candidate for enzyme inhibition studies, potentially impacting metabolic research .

属性

IUPAC Name |

5-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTSTHBGCFFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634115 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylnicotinamide | |

CAS RN |

292170-96-8 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。